REACTION_CXSMILES
|
[CH3:1][N:2]([C:13]([NH:15][CH3:16])=[S:14])[NH:3][C:4](=O)[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[CH:6]=1.C(=O)(O)[O-].[Na+]>>[CH3:1][N:2]1[C:13](=[S:14])[N:15]([CH3:16])[C:4]([C:5]2[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[CH:6]=2)=[N:3]1 |f:1.2|
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
CN(NC(C1=CC(=CC=C1)F)=O)C(=S)NC
|
Name
|
|
Quantity
|
460 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
After being refluxed for 5 h
|
Duration
|
5 h
|
Type
|
WAIT
|
Details
|
the reaction was placed in the freezer for several hours
|
Type
|
FILTRATION
|
Details
|
The precipitate was then collected by filtration
|
Type
|
CUSTOM
|
Details
|
Crystallization from isopropanol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(N(C1=S)C)C1=CC(=CC=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |